REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[CH2:4][C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].S(Cl)([Cl:15])(=O)=O>ClCCl>[CH3:1][O:2][C:3](=[O:11])[CH:4]([Cl:15])[C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(CC(CCCC)=O)=O
|
Name
|
|
Quantity
|
2.82 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
add water (20 mL) and the reaction mixture extracted five times with portions of 30 mL of dichloromethane
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with water, saturated aqueous solution of NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(CCCC)=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |